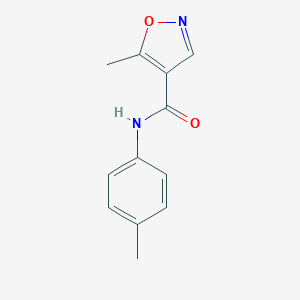

5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

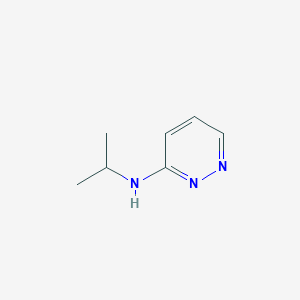

5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 . It is also known as Leflunomide Impurity G .

Molecular Structure Analysis

The molecular structure of 5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide is characterized by an isoxazole ring, which is a five-membered heterocyclic moiety . The compound is achiral, with no defined stereocenters or E/Z centers .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide include a molecular weight of 216.24 and a molecular formula of C12H12N2O2 .科学的研究の応用

Synthetic Chemistry

Isoxazole compounds, including derivatives similar to "5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide," are subjects of synthetic studies aiming to develop novel compounds with potential biological activities. For instance, research on the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methyl isoxazoles highlights the diversity of substituents that can be introduced to the isoxazole core, leading to compounds with varied biological activities (Martins et al., 2002).

Pharmacology

Isoxazole derivatives exhibit a range of pharmacological activities, including inhibition of carbonic anhydrase, a therapeutic target for conditions like glaucoma and neuropathic pain. A study on isoxazole-containing sulfonamides revealed potent inhibitory effects on carbonic anhydrase II and VII, demonstrating the therapeutic potential of isoxazole derivatives in drug development (Altug et al., 2017).

Molecular Spectroscopy

The vibrational spectral analysis of isoxazole derivatives, using techniques like FT-IR and FT-Raman, provides insights into their structural and electronic properties. A study on a similar compound, 5-methyl-N-[4-(trifluoromethyl) phenyl]-isoxazole-4-carboxamide, detailed its vibrational spectra and explored its nonlinear optical behavior, showcasing the utility of isoxazole derivatives in material science (Shahidha et al., 2014).

特性

IUPAC Name |

5-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-3-5-10(6-4-8)14-12(15)11-7-13-16-9(11)2/h3-7H,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOYDAUCMWWNRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(ON=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide | |

CAS RN |

724429-16-7 |

Source

|

| Record name | 5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0724429167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-METHYL-N-(4-METHYLPHENYL)ISOXAZOLE-4-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46DKD35X8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid](/img/structure/B109065.png)